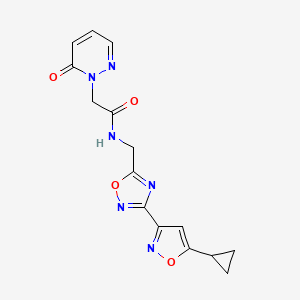

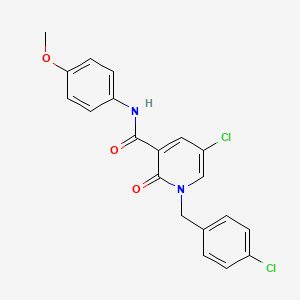

![molecular formula C21H24N2O2 B2698422 4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 923103-70-2](/img/structure/B2698422.png)

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a research tool. The compound is known for its ability to inhibit the activity of certain enzymes, making it a valuable tool for studying various biological processes.

科学的研究の応用

Nonlinear Optical (NLO) Materials

The synthesis of Compound 1 has led to the discovery of a new Zn(II) complex. This complex exhibits nonlinear optical properties, making it a potential candidate for NLO materials. The compound’s highly distorted trigonal bipyramidal geometry and 2-fold rotational axis contribute to its unique behavior. Quantum computational studies predict impressive NLO polarizability, surpassing that of a model NLO molecule .

Functional Materials

Metal complexes like Compound 1 play a crucial role as hi-tech functional materials. Their redox properties and photophysical behavior make them suitable for applications such as solar energy devices, sensors, and supramolecular assemblies. The terpyridine ligand used in Compound 1 contributes to its functional properties .

Chemical Synthesis and Catalysis

Terpyridine-based coordination polymers and metal compounds are widely studied due to their strong chelating ability. Compound 1’s terpyridine ligand can serve as a building block for constructing coordination systems with intriguing catalytic and electrochemical properties. Researchers explore its potential in chemical synthesis and catalysis .

Biological Activity

Compound 1 may have implications in biological systems. For instance:

- β-Secretase and Acetylcholinesterase Inhibition : In vitro studies suggest that Compound 1 acts as both a β-secretase and an acetylcholinesterase inhibitor. It prevents amyloid beta peptide (Aβ) aggregation and fibril formation, which are relevant in Alzheimer’s disease research .

- Natural Product Precursor : Compound 1 serves as a precursor to biologically active natural products like Indiacen A and Indiacen B. These compounds have potential therapeutic applications .

作用機序

Target of Action

It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors .

Mode of Action

It is known that similar compounds interact with their targets, leading to various biological activities .

Biochemical Pathways

Similar compounds, such as indole derivatives, are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Similar compounds, such as indole derivatives, are known to have diverse biological activities .

Action Environment

It is known that the storage temperature can affect the stability of similar compounds .

特性

IUPAC Name |

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-21(2,3)16-11-9-15(10-12-16)20(25)22-17-6-4-7-18(14-17)23-13-5-8-19(23)24/h4,6-7,9-12,14H,5,8,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMBMHGRKZCDRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(N,N-diethylsulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2698339.png)

![[(1-Phenylethyl)carbamoyl]methyl 4-tert-butylbenzoate](/img/structure/B2698346.png)

![N-[4-(benzyloxy)benzyl]-2-chloro-N-ethylacetamide](/img/structure/B2698350.png)

![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-phenylurea](/img/structure/B2698353.png)

![rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-4-yl)oxan-3-yl]methanol, trans](/img/structure/B2698354.png)

![1,3-dimethyl-6-propyl-5-((4-(trifluoromethyl)benzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2698362.png)